3-Nitro-2-(pyridin-2-ylthio)pyridine
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Overview
Description
3-Nitro-2-(pyridin-2-ylthio)pyridine is an organic compound with the molecular formula C10H7N3O2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a nitro group (-NO2) and a pyridin-2-ylthio group attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(pyridin-2-ylthio)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by the reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further reacted with 2-mercaptopyridine under appropriate conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and thiolation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(pyridin-2-ylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-2-(pyridin-2-ylthio)pyridine, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
3-Nitro-2-(pyridin-2-ylthio)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(pyridin-2-ylthio)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Nitropyridine: A nitro derivative of pyridine with similar chemical properties but different reactivity and applications.
3-Hydroxy-2-nitropyridine: Another nitro derivative with a hydroxyl group, used in different chemical and biological applications.
Uniqueness
3-Nitro-2-(pyridin-2-ylthio)pyridine is unique due to the presence of both a nitro group and a pyridin-2-ylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-nitro-2-pyridin-2-ylsulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAXJFFIAJUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195376 |
Source
|
Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4262-11-7 |
Source
|
Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-nitro-2,2'-thiodi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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